ethyl (6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate
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Overview
Description
Ethyl (6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate is a useful research compound. Its molecular formula is C14H14N2O3S2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.04458466 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antioxidant Agents
A study by Aly et al. (2010) investigated derivatives of thienopyrimidines, including those similar to the compound , for their antitumor and antioxidant properties. They found that some thienopyrimidine derivatives exhibited high inhibition of Hep-G2 cell growth, suggesting potential as antitumor agents with specific efficacy against Hep-G2 cells (Aly et al., 2010).
Ultrasonic-assisted Synthesis
Darehkordi and Ghazi (2015) detailed an efficient ultrasonic-assisted synthesis method for creating dihydropyrimidinone derivatives, which could serve as key intermediates for synthesizing various ethyl thiazolopyrimidine derivatives. This method provided excellent yields in short reaction times, indicating a streamlined approach for producing these compounds (Darehkordi & Ghazi, 2015).
Heterocyclic System Synthesis
Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides to synthesize new heterocyclic systems. This work highlights the chemical versatility and potential for generating novel compounds with therapeutic or material science applications (Sirakanyan et al., 2015).
Biological Activity
Research by Youssef et al. (2011) on ethyl thiazolopyrimidine derivatives demonstrated their potential biological activity against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showcasing their promise as biocidal agents (Youssef et al., 2011).
Future Directions
Thiazolo[3,2-a]pyrimidine derivatives, including ethyl (6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate, have huge synthetic potential and are promising scaffolds for the design of new medicines, including anticancer drugs . Their high reactivity towards various electrophilic reagents makes them attractive centers for functionalization .
Properties
IUPAC Name |
ethyl 2-(4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-12-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-4-19-10(17)5-9-6-20-14-15-12-11(13(18)16(9)14)7(2)8(3)21-12/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTLGIIOLPUZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=NC3=C(C(=C(S3)C)C)C(=O)N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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